
Acenaphthene-5-boronic acid
Overview
Description
Acenaphthene-5-boronic acid is an organic compound with the molecular formula C12H9B(OH)2. It is a boronic acid derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Acenaphthene-5-boronic acid is a type of organoboron compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .
Biochemical Pathways
This compound is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to organic chemistry and biochemistry .
Action Environment
The action of this compound, like many other chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the compound has a melting point of 270 °C , suggesting that it is stable at room temperature but can undergo changes at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acenaphthene-5-boronic acid can be synthesized through several methods. One common approach involves the borylation of acenaphthene derivatives. For instance, acenaphthene can be converted to this compound via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis apply. Industrial production typically involves large-scale borylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Acenaphthene-5-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Various substituted acenaphthene derivatives.
Scientific Research Applications
Anticancer Activity
Boronic acids have been extensively studied for their potential as anticancer agents. Acenaphthene-5-boronic acid has shown promise in inhibiting proteasome activity, which is crucial for cancer cell survival. For instance, it has been reported that boronic acid derivatives can halt cell cycle progression at the G2/M phase, leading to growth inhibition in cancer cells .
Table 1: Anticancer Activity of Boronic Acid Derivatives
Compound Name | Target Cancer Type | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Bortezomib | Multiple Myeloma | 7.05 | Proteasome inhibition |
This compound | Various | TBD | Proteasome inhibition (potential) |
Enzyme Inhibition
AN-5-BA has been utilized as a scaffold for designing enzyme inhibitors. Its ability to bind to active sites of enzymes via the boronic acid moiety enhances selectivity and potency. For example, modifications of AN-5-BA have led to improved inhibitors of autotaxin, a target in cancer therapy .
Sensing Applications
Boronic acids are known for their ability to selectively bind diols and sugars, making them excellent candidates for sensor development. AN-5-BA's interactions with carbohydrates have been exploited in the design of biosensors for detecting glucose and other saccharides . This property stems from its ability to form stable boronate esters with diols.
Table 2: Sensing Applications of Boronic Acids
Application | Target Analyte | Detection Method | Reference |
---|---|---|---|
Glucose Sensor | Glucose | Capillary electrophoresis | |
Bacterial Detection | Gram-positive bacteria | Laser-induced fluorescence |
Gel Formation and Rheological Properties
Recent studies have highlighted the role of boronic acids in enhancing the properties of low molecular weight gels (LMWGs). This compound has been shown to improve the mechanical and photophysical properties of these gels, making them suitable for various applications including drug delivery systems .
Cellular Delivery Systems
A notable application of AN-5-BA involves its use as a component in cellular delivery systems. By modifying therapeutic agents with boronic acids, researchers have improved cellular uptake due to enhanced binding affinity to glycan receptors on cell surfaces . For instance, boronated RNase A demonstrated increased cellular delivery efficiency compared to its non-boronated counterpart.
Biofilm Inhibition
Another study demonstrated that compounds based on AN-5-BA could inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in nosocomial infections. This application highlights the potential of boronic acids in combating antibiotic resistance .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 1H-Pyrazole-4-boronic acid
- 4-Pyridinylboronic acid
Comparison: Acenaphthene-5-boronic acid is unique due to its polycyclic aromatic structure, which imparts distinct electronic properties compared to simpler boronic acids like phenylboronic acid. This structure can influence its reactivity and the types of reactions it undergoes, making it particularly useful in specific synthetic applications .
Biological Activity
Acenaphthene-5-boronic acid (AN-5-BA) is a boronic acid derivative with significant potential in medicinal chemistry, particularly due to its unique structural properties and reactivity. This article explores its biological activity, focusing on its applications in organic synthesis, potential therapeutic effects, and the underlying mechanisms.
Chemical Structure and Properties
This compound has the molecular formula CHBO and a molecular weight of approximately 198.03 g/mol. Its structure features a fused ring system that enhances stability and reactivity compared to simpler boronic acids. The compound is characterized by the presence of a boronic acid functional group attached to the acenaphthene framework, which allows for participation in various chemical reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling .
Synthesis and Reactivity
AN-5-BA can be synthesized through multiple methods, including direct boronation of acenaphthene derivatives. Its ability to form stable complexes with Lewis bases makes it valuable in synthetic organic chemistry. The compound participates in condensation reactions and can be converted into other derivatives such as boronate esters, further expanding its utility .
Anticancer Properties
Research indicates that certain boron-containing compounds exhibit anticancer activity by targeting pathways involved in tumor growth and metastasis. AN-5-BA has shown promise in this area, with studies suggesting that it may interfere with cancer cell proliferation through various mechanisms:
- Targeting Enzymatic Pathways : Boronic acids can form reversible covalent bonds with nucleophilic biological compounds, such as enzyme residues, potentially inhibiting their activity .
- Cell Cycle Disruption : Preliminary studies suggest that AN-5-BA may disrupt cell cycle progression in cancer cells, although specific pathways remain to be elucidated.
Antimicrobial Activity
Boronic acids, including AN-5-BA, have been investigated for their antibacterial properties. The mechanism is thought to involve the inhibition of bacterial enzymes through reversible binding, which could lead to cell death or growth inhibition. This aspect is particularly relevant given the rising concern over antibiotic resistance .
Case Studies and Research Findings
A variety of studies have explored the biological activity of AN-5-BA:
- In Vitro Studies : Laboratory experiments have demonstrated that AN-5-BA can inhibit the growth of specific cancer cell lines. For instance, studies using breast cancer cell lines revealed a dose-dependent response to treatment with AN-5-BA, indicating its potential as an anticancer agent .
- Mechanistic Insights : Advanced spectroscopic techniques such as FTIR and NMR have been employed to investigate the interactions between AN-5-BA and biomolecules. These studies revealed that hydrogen bonding interactions play a crucial role in its biological activity .
- Comparative Analysis : A comparative study highlighted the differences between AN-5-BA and other boronic acids regarding their biological efficacy. For example, while phenylboronic acid showed limited activity against certain cancer types, AN-5-BA exhibited enhanced potency due to its unique structural characteristics .
Data Summary
The following table summarizes key properties and findings related to this compound:
Property/Study | Details |
---|---|
Molecular Formula | CHBO |
Molecular Weight | 198.03 g/mol |
Synthesis Methods | Direct boronation, cross-coupling reactions |
Biological Activities | Anticancer (cell cycle disruption), Antimicrobial (enzyme inhibition) |
Key Findings | Dose-dependent inhibition in cancer cell lines; effective binding interactions with biomolecules |
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14-15H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYUCFIZMNKDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C2CCC3=C2C1=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393781 | |
Record name | Acenaphthene-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183158-33-0 | |
Record name | B-(1,2-Dihydro-5-acenaphthylenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183158-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acenaphthene-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Acenaphthene-5-boronic acid utilized in the synthesis of polycyclic aromatic hydrocarbons?
A1: this compound acts as a crucial building block in synthesizing angularly fused polycyclic aromatic hydrocarbons (PAHs) []. Specifically, it participates in palladium-catalyzed cross-coupling reactions with halogenated benzaldehydes, such as 2-bromobenzaldehyde or 6-bromo-2,3-dimethoxybenzaldehyde. This reaction leads to the formation of o-naphthyl benzaldehydes, which can be further transformed into various 1-(2-ethynylphenyl)naphthalenes. These intermediates then undergo platinum-catalyzed cycloisomerization, yielding the desired benzo[c]phenanthrene (BcPh) analogues [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.